{4-[2-Nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone
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Overview
Description
{4-[2-Nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone is a complex organic compound that features a nitro group, an oxadiazole ring, and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-Nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone typically involves multiple steps. One common approach is the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid. The phenoxy and phenylmethanone groups are often incorporated through nucleophilic substitution and Friedel-Crafts acylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The phenoxy and phenylmethanone groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions include amines, substituted phenols, and various derivatives of the oxadiazole ring.
Scientific Research Applications
Chemistry
In chemistry, {4-[2-Nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the oxadiazole ring and nitro group can impart biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of {4-[2-Nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxadiazole ring can bind to enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
{4-[2-Nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone: This compound is unique due to the presence of both the nitro group and the oxadiazole ring.
{4-[2-Nitro-4-(5-phenyl-1,3,4-thiadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
{4-[2-Nitro-4-(5-phenyl-1,3,4-triazol-2-yl)phenoxy]phenyl}(phenyl)methanone: Contains a triazole ring, offering different reactivity and properties.
Properties
Molecular Formula |
C27H17N3O5 |
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Molecular Weight |
463.4 g/mol |
IUPAC Name |
[4-[2-nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C27H17N3O5/c31-25(18-7-3-1-4-8-18)19-11-14-22(15-12-19)34-24-16-13-21(17-23(24)30(32)33)27-29-28-26(35-27)20-9-5-2-6-10-20/h1-17H |
InChI Key |
OQMLGCMOIYDDDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=C(C=C3)OC4=CC=C(C=C4)C(=O)C5=CC=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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